molecular formula C9H16O5 B11519435 2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane

2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B11519435
M. Wt: 204.22 g/mol
InChI Key: ZZSLTIGBKYUBSG-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound known for its unique structural properties and potential applications in various fields of science. This compound features a bicyclic ring system with two oxygen atoms and three methoxy groups attached to the carbon atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from readily available precursors. One common method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material. The synthesis proceeds through a series of reactions including N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization . These reactions are often promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic systems .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in ring-opening polymerization is also reported .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium and phosphoric acid . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products

Major products formed from these reactions include spiroketals, acyclic derivatives, and various substituted bicyclic compounds .

Scientific Research Applications

2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and physiological functions. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane is unique due to its three methoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

2,3,4-trimethoxy-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16O5/c1-10-6-5-4-13-9(14-5)8(12-3)7(6)11-2/h5-9H,4H2,1-3H3

InChI Key

ZZSLTIGBKYUBSG-UHFFFAOYSA-N

Canonical SMILES

COC1C2COC(O2)C(C1OC)OC

Origin of Product

United States

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